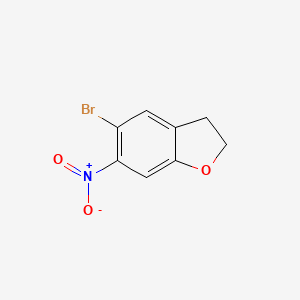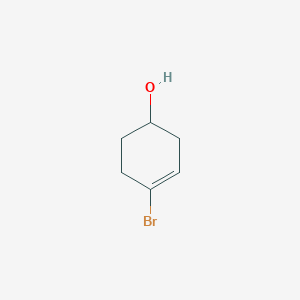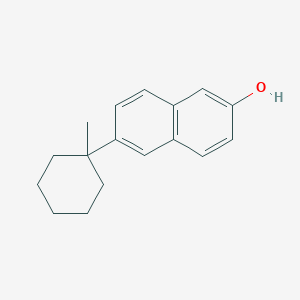![molecular formula C29H39NO8 B14076694 (4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid](/img/structure/B14076694.png)
(4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4S)-4-[(3R,7R,8R,8aS)-3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl]-5-methoxy-5-oxopentanoic acid is a complex organic molecule with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core naphthalene structure, followed by the introduction of the spiro linkage and the addition of various functional groups. Key steps may include:
Formation of the naphthalene core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the spiro linkage: This step often involves the use of spirocyclization reactions, which can be facilitated by catalysts and specific reaction conditions.
Functional group modifications: Hydroxyl, methoxy, and oxo groups are introduced through selective oxidation, methylation, and other functionalization reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising efficiency.
Purification techniques: Utilizing methods such as chromatography and crystallization to isolate the desired product.
Quality control: Implementing rigorous testing to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the oxo groups may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It may possess pharmacological properties that could be harnessed for therapeutic purposes.
Industry: Its functional groups and structural features make it suitable for use in materials science and catalysis.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Modulating signaling pathways: It may influence cellular signaling pathways by interacting with receptors or other signaling molecules.
Altering gene expression: The compound could affect gene expression by binding to DNA or transcription factors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-4-[(3R,7R,8R,8aS)-3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl]-5-methoxy-5-oxopentanoic acid: shares similarities with other spirocyclic compounds and molecules containing hydroxyl, methoxy, and oxo groups.
Uniqueness
Structural complexity: The presence of multiple functional groups and the spiro linkage make this compound unique compared to simpler molecules.
Its unique structure may confer specific properties that are not found in similar compounds, making it valuable for research and industrial applications.
(4S)-4-[(3R,7R,8R,8aS)-3,4’-dihydroxy-4,4,7,8a-tetramethyl-6’-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3,8-dihydrofuro[2,3-e]isoindole]-7’-yl]-5-methoxy-5-oxopentanoic acid , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Eigenschaften
Molekularformel |
C29H39NO8 |
|---|---|
Molekulargewicht |
529.6 g/mol |
IUPAC-Name |
(4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C29H39NO8/c1-15-6-8-21-27(2,3)22(32)10-11-28(21,4)29(15)13-17-20(31)12-16-18(24(17)38-29)14-30(25(16)35)19(26(36)37-5)7-9-23(33)34/h12,15,19,21-22,31-32H,6-11,13-14H2,1-5H3,(H,33,34)/t15-,19+,21?,22-,28+,29-/m1/s1 |
InChI-Schlüssel |
DIPPEYCDTCRFOI-JBIKXYLQSA-N |
Isomerische SMILES |
C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)[C@@H](CCC(=O)O)C(=O)OC)O)(CC[C@H](C2(C)C)O)C |
Kanonische SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CCC(=O)O)C(=O)OC)O)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromobenzo[h]quinoline](/img/structure/B14076612.png)
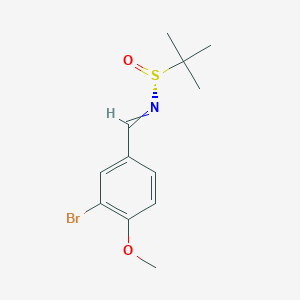
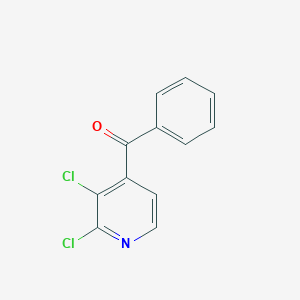
![4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14076634.png)

![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-1-yl)propanoic acid](/img/structure/B14076642.png)

![3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14076657.png)
